molecular formula C15H18N4O B7532850 Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone

Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B7532850
M. Wt: 270.33 g/mol
InChI Key: FPBXGPZRZLHJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone is a complex organic compound that features an imidazole ring, a piperazine ring, and a methanone group. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-containing compounds typically involves the cyclization of amines with aldehydes or ketones. For imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone, a common synthetic route involves the reaction of imidazole with a substituted piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as benzene or toluene, with the temperature carefully regulated to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone is unique due to its specific combination of an imidazole ring, a piperazine ring, and a methanone group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-13-4-2-3-5-14(13)17-8-10-18(11-9-17)15(20)19-7-6-16-12-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBXGPZRZLHJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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